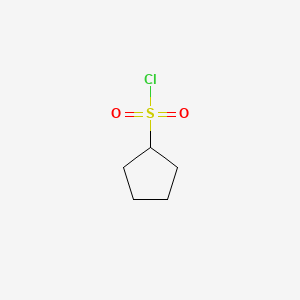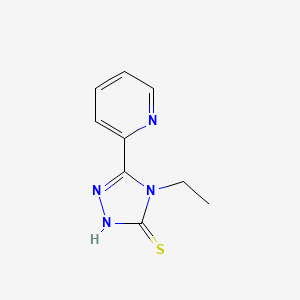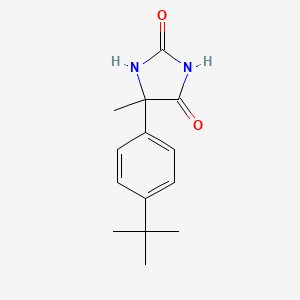![molecular formula C9H5ClF6O2S B1274926 Chlorure de [3,5-bis(trifluorométhyl)phényl]méthanesulfonyle CAS No. 400770-85-6](/img/structure/B1274926.png)
Chlorure de [3,5-bis(trifluorométhyl)phényl]méthanesulfonyle
Vue d'ensemble
Description
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride: is a chemical compound with the molecular formula C9H5ClF6O2S and a molecular weight of 326.64 g/mol . This compound is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it a valuable reagent in organic synthesis and various industrial applications.
Applications De Recherche Scientifique
Chemistry: It is also used in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides, enhancing their stability and activity. It is also used in the development of diagnostic reagents and therapeutic agents .
Industry: In the industrial sector, [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride is used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it valuable in the development of high-performance materials .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively in promoting organic transformations .
Mode of Action
It’s known that the 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in h-bond catalysts . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ chemical properties.
Biochemical Pathways
Compounds with similar structures have been used in promoting organic transformations, suggesting that they may affect various biochemical pathways .
Result of Action
It’s known that compounds with similar structures have been used in promoting organic transformations , suggesting that they may have significant effects at the molecular and cellular levels.
Action Environment
It’s known that similar compounds can detonate on loss of solvent contact or upon moderate heating , suggesting that the compound’s action may be influenced by environmental conditions such as temperature and solvent presence.
Analyse Biochimique
Biochemical Properties
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it can act as an electrophilic reagent, reacting with nucleophilic sites on biomolecules. This interaction often leads to the modification of proteins and enzymes, affecting their activity and function. The compound’s ability to form covalent bonds with biomolecules makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions .
Cellular Effects
The effects of [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit specific signaling pathways by modifying key signaling proteins, leading to changes in gene expression patterns. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride exerts its effects through several mechanisms. One primary mechanism is the covalent modification of biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This modification can result in changes in enzyme activity, protein function, and gene expression. Additionally, the compound’s electrophilic nature allows it to react with various biomolecules, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may also be observed at high doses, including cellular damage and disruption of normal cellular processes. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit specific metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic profile of cells. These interactions can provide insights into the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride within cells and tissues are essential for understanding its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride typically involves the reaction of [3,5-bis(trifluoromethyl)phenyl]methanol with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction temperature is maintained at a low range, typically between 0°C to 5°C, to ensure the stability of the reactants and products .
Industrial Production Methods: In an industrial setting, the production of [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, or sulfonate thioester derivatives, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
- [3,5-bis(trifluoromethyl)phenyl]methanol
- [3,5-bis(trifluoromethyl)phenyl]methanesulfonic acid
- [3,5-bis(trifluoromethyl)phenyl]methanesulfonamide
Comparison: Compared to these similar compounds, [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride is unique due to its high reactivity and versatility in chemical reactions. The presence of the sulfonyl chloride group makes it a valuable reagent for introducing sulfonyl functionalities into organic molecules, which is not possible with the other similar compounds .
Propriétés
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6O2S/c10-19(17,18)4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLFBEQKESGDJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395675 | |
| Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400770-85-6 | |
| Record name | [3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


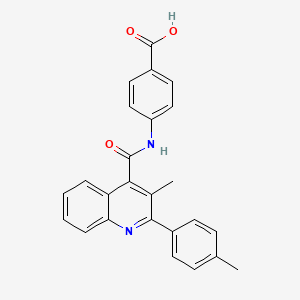
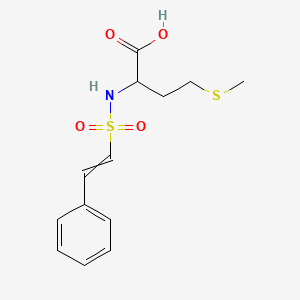
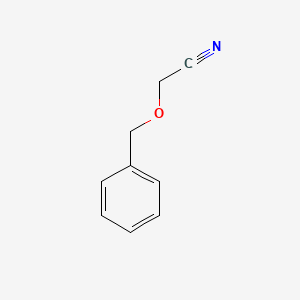
![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)
![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)

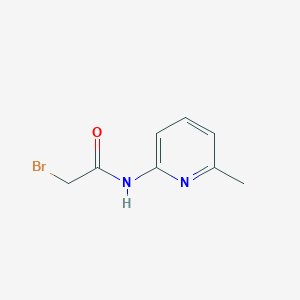

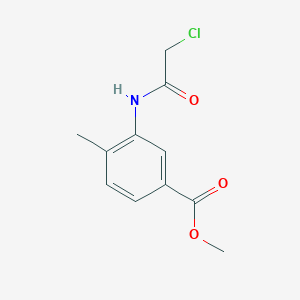
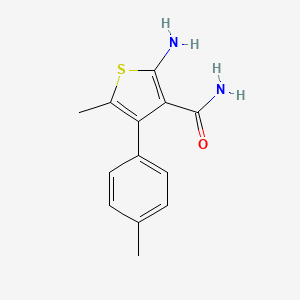
![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)
